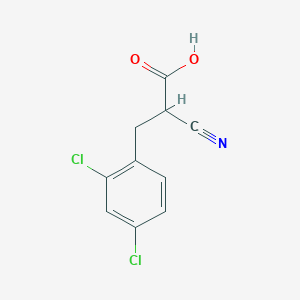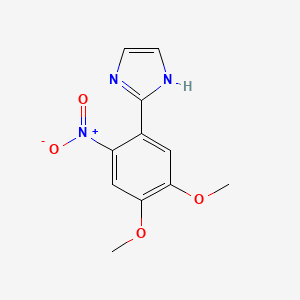![molecular formula C13H19N3O2 B12293068 2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile](/img/structure/B12293068.png)
2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-cyanopyridine-2-yl 3-(tert-butylamino)-2-hydroxypropoxy est un composé organique appartenant à la classe des pyridines. Ce composé se caractérise par la présence d’un groupe tert-butylamino, d’un groupe hydroxypropoxy et d’un groupe carbonitrile liés à un cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-cyanopyridine-2-yl 3-(tert-butylamino)-2-hydroxypropoxy implique généralement la réaction de la 3-cyanopyridine avec la tert-butylamine et un réactif hydroxypropoxy approprié. Les conditions réactionnelles incluent souvent l’utilisation d’un solvant tel que l’éthanol ou le méthanol, et la réaction est effectuée sous reflux pour assurer une conversion complète des matières premières .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la cristallisation ou la chromatographie peuvent être utilisées pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-cyanopyridine-2-yl 3-(tert-butylamino)-2-hydroxypropoxy peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxypropoxy peut être oxydé pour former les cétones ou aldéhydes correspondants.
Réduction : Le groupe carbonitrile peut être réduit pour former des amines primaires.
Substitution : Le groupe tert-butylamino peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou l’hydrogène gazeux (H2) en présence d’un catalyseur peuvent être utilisés.
Substitution : Des réactions de substitution nucléophile peuvent être effectuées à l’aide de réactifs tels que l’hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu).
Principaux produits formés
Oxydation : Formation de cétones ou d’aldéhydes.
Réduction : Formation d’amines primaires.
Substitution : Formation de divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Le 3-cyanopyridine-2-yl 3-(tert-butylamino)-2-hydroxypropoxy a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que l’inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans des réactions chimiques.
Applications De Recherche Scientifique
2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action du 3-cyanopyridine-2-yl 3-(tert-butylamino)-2-hydroxypropoxy implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut se lier à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Les voies et les cibles exactes peuvent varier selon l’application spécifique et le contexte d’utilisation .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-3H-indole-2-carbonitrile
- {2-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-methoxyphenyl}(phenyl)methanone hydrochloride
Unicité
Le 3-cyanopyridine-2-yl 3-(tert-butylamino)-2-hydroxypropoxy est unique en raison de sa combinaison spécifique de groupes fonctionnels et de la structure du cycle pyridine.
Propriétés
Formule moléculaire |
C13H19N3O2 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)16-8-11(17)9-18-12-10(7-14)5-4-6-15-12/h4-6,11,16-17H,8-9H2,1-3H3 |
Clé InChI |
KVTGTAZVDSYIPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1=C(C=CC=N1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



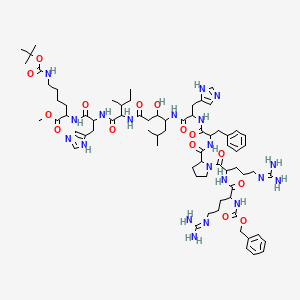

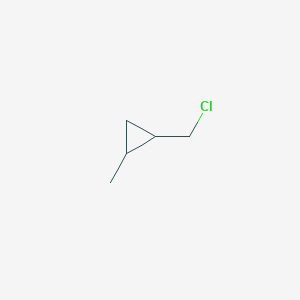
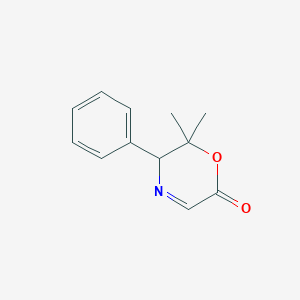
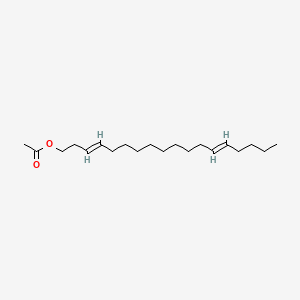
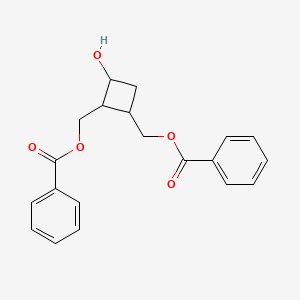
![Naphtho[2,3-b]benzofuran-1-ylboronic acid](/img/structure/B12293038.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)-](/img/structure/B12293040.png)
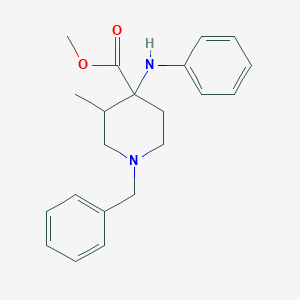
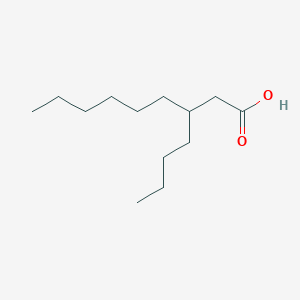
![2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate](/img/structure/B12293069.png)
